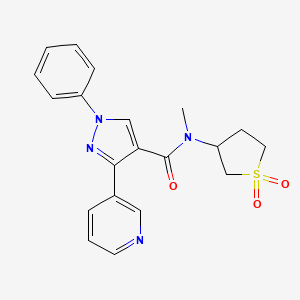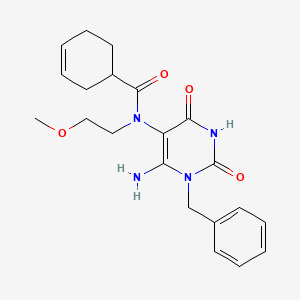
N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide, also known as DTT-205, is a chemical compound with potential therapeutic applications. This compound has gained attention due to its unique chemical structure and potential for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is not fully understood. However, studies have shown that this compound may work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cell growth. N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound may reduce inflammation by inhibiting the activity of COX-2. N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of certain proteins that are involved in cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has several advantages for use in lab experiments. This compound has a unique chemical structure that makes it a potential candidate for use in various scientific research applications. Additionally, N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has been shown to have potential therapeutic applications, which makes it an attractive compound for further study. However, there are also limitations to using N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide in lab experiments. This compound is relatively new, and there is limited information available on its toxicity and side effects.
Orientations Futures
There are several future directions for the study of N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound. Studies could focus on identifying the specific enzymes and proteins that are targeted by N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide and how this compound interacts with these molecules. Another potential direction is to study the toxicity and side effects of N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide. This information would be useful for determining the safety of this compound for use in humans. Finally, future studies could focus on the potential therapeutic applications of N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion
In conclusion, N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide, or N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide, is a chemical compound with potential therapeutic applications. This compound has a unique chemical structure and has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide and to determine its safety and potential therapeutic applications.
Méthodes De Synthèse
N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 3-pyridin-3-ylpyrazole-4-carboxylic acid with thionyl chloride to form 3-pyridin-3-ylpyrazole-4-carbonyl chloride. The carbonyl chloride is then reacted with N-methyl-1-phenyl-1H-pyrazole-4-carboxamide and triethylamine to form N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has potential for use in various scientific research applications. This compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23(17-9-11-28(26,27)14-17)20(25)18-13-24(16-7-3-2-4-8-16)22-19(18)15-6-5-10-21-12-15/h2-8,10,12-13,17H,9,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQHGBKYZRVFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2-methylcyclohexyl)amino]-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452546.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B7452547.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B7452573.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetamide](/img/structure/B7452579.png)
![2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7452587.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 9,10,10-trioxothioxanthene-3-carboxylate](/img/structure/B7452604.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-N-ethylbenzamide](/img/structure/B7452612.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B7452617.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-ethyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7452648.png)
![6-(2-methylphenyl)imino-4-phenyl-4-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-a]isoindol-2-one](/img/structure/B7452655.png)
![2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B7452658.png)